molecular formula C13H17NO5S B5739772 ethyl 3-(4-morpholinylsulfonyl)benzoate

ethyl 3-(4-morpholinylsulfonyl)benzoate

Cat. No.: B5739772
M. Wt: 299.34 g/mol
InChI Key: ZFRGTRQJVGNREC-UHFFFAOYSA-N
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Description

Ethyl 3-(4-morpholinylsulfonyl)benzoate is a benzoate ester derivative functionalized with a morpholine sulfonamide group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The morpholine sulfonyl moiety is a common pharmacophore found in compounds being studied for various biological activities. As a reagent, its primary research applications include serving as a building block in the synthesis of more complex molecules for pharmaceutical development and as a standard in analytical method development. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or serve as a handle for further chemical transformations. Researchers utilize this compound and its analogues, such as Methyl 3-(morpholinosulfonyl)benzoate and Ethyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate , in discovery chemistry. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-morpholin-4-ylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-2-19-13(15)11-4-3-5-12(10-11)20(16,17)14-6-8-18-9-7-14/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRGTRQJVGNREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functional Group Influence

The substituent at the 3-position significantly influences reactivity and application. Key comparisons include:

Ethyl 4-(Dimethylamino)Benzoate
  • Substituent: A dimethylamino group at the 4-position (electron-donating).
  • Reactivity : Demonstrates high reactivity as a co-initiator in resin systems, achieving a higher degree of conversion in polymerization compared to methacrylate-based counterparts .
  • Physical Properties: Exhibits superior mechanical properties in resin cements, attributed to the electron-donating nature of the dimethylamino group, which enhances radical generation efficiency .
  • Role of Additives : Less influenced by diphenyliodonium hexafluorophosphate (DPI), suggesting intrinsic stability .
Ethyl 3-(4-Morpholinylsulfonyl)Benzoate
  • Substituent : A 4-morpholinylsulfonyl group at the 3-position (electron-withdrawing sulfonyl moiety).
  • Inferred Reactivity: Expected to exhibit moderate reactivity in polymerization due to the electron-withdrawing sulfonyl group, which may slow radical generation compared to dimethylamino-substituted analogs.
Ethyl Benzoate
  • Substituent: No functional groups (simple alkyl ester).
  • Reactivity : Low reactivity in advanced applications; primarily used as a solvent or flavoring agent.
  • Toxicity : Well-characterized acute toxicity profile (oral LD₅₀ in rats: 6.5 g/kg) .

Mechanistic and Functional Differences

  • In contrast, the dimethylamino group in ethyl 4-(dimethylamino)benzoate increases electron density, enhancing radical generation in resin systems .
  • Biological Interactions : The morpholinylsulfonyl group may confer affinity for biological targets (e.g., enzymes or receptors), a trait leveraged in sulfonamide-based drugs. This contrasts with ethyl benzoate, which lacks bioactive substituents .

Gaps in Literature

  • No direct studies on the synthesis, toxicity, or polymerization behavior of this compound were identified. Comparisons are extrapolated from structurally related compounds.

Q & A

Q. What are the key synthetic pathways for ethyl 3-(4-morpholinylsulfonyl)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving sulfonylation of a benzoate precursor with morpholine derivatives. For example, a sulfonyl chloride intermediate can react with morpholine under basic conditions (e.g., triethylamine) to introduce the 4-morpholinylsulfonyl group. Optimization requires factorial design experiments to test variables such as solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios of reagents. Yield improvements are often achieved by isolating intermediates via column chromatography and monitoring reaction progress with TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the ester, sulfonyl, and morpholine moieties. For example, the sulfonyl group’s electron-withdrawing effect deshields adjacent protons, appearing as distinct downfield signals (~7.5–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z 329.1).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.
    Cross-validation of data across techniques minimizes misinterpretation .

Q. What standard reactions can this compound undergo, and how are products analyzed?

  • Methodological Answer :
  • Hydrolysis : Basic hydrolysis (NaOH/EtOH) cleaves the ester to yield the carboxylic acid derivative. Reaction monitoring via FT-IR (loss of ester C=O at ~1720 cm1^{-1}) and confirmation by 1^1H NMR (disappearance of ethyl group signals).
  • Nucleophilic Substitution : Reactivity at the sulfonyl group with amines (e.g., benzylamine) forms sulfonamides. LC-MS tracks product formation and byproducts.
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) reduces aromatic rings, altering solubility for solubility studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during impurity profiling?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS adducts) require:
  • Spiking Experiments : Introduce suspected impurities (e.g., unreacted sulfonyl chloride) to compare retention times (HPLC) or spectral overlaps.
  • 2D NMR : COSY and HSQC resolve ambiguous proton-carbon correlations.
  • Isotopic Labeling : 18^{18}O-labeled reagents help trace hydrolysis byproducts.
    Statistical tools like principal component analysis (PCA) can differentiate batch variations .

Q. What computational approaches predict the reactivity of this compound in enzyme-binding studies?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonyl group’s S=O bonds as hydrogen bond acceptors).
  • Molecular Dynamics (MD) : Simulates binding dynamics with enzymes like carbonic anhydrase. Parameters include solvation effects (explicit water models) and binding free energy (MM-PBSA).
  • Docking Studies (AutoDock Vina) : Predict binding poses and affinity scores for virtual screening .

Q. How can researchers optimize the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :
  • Co-solvent Systems : Test DMSO/PBS mixtures (e.g., 10% DMSO) to balance solubility and biocompatibility.
  • pH Stability Studies : Use buffer solutions (pH 4–9) with UV-Vis monitoring of degradation (absorbance shifts at 270–300 nm).
  • Lyophilization : Freeze-drying with cryoprotectants (trehalose) enhances long-term storage stability.
    Accelerated stability testing (40°C/75% RH) models shelf-life .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) with analogs?

  • Methodological Answer :
  • Fragment-Based Design : Synthesize analogs with modified morpholine (e.g., thiomorpholine) or ester groups.
  • Biological Assays : Dose-response curves (IC50_{50}) in enzyme inhibition assays (e.g., acetylcholinesterase) paired with Hammett plots to correlate electronic effects.
  • Principal Component Analysis (PCA) : Reduces multidimensional SAR data to identify critical substituents .

Data Contradiction and Validation

Q. How should discrepancies between computational predictions and experimental binding data be addressed?

  • Methodological Answer :
  • Force Field Refinement : Adjust parameters (e.g., partial charges) in MD simulations to match experimental binding energies (ITC data).
  • Crystallography : Resolve X-ray structures of protein-ligand complexes to validate docking poses.
  • Alanine Scanning : Mutate key residues in the enzyme to test predicted interaction sites .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use Box-Behnken or central composite designs to identify critical factors (e.g., moisture levels, catalyst aging).
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time.
  • Quality by Design (QbD) : Define a design space for acceptable yield ranges (e.g., 70–85%) .

Interaction Studies

Q. What methodologies elucidate the compound’s mechanism in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Assays : Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}).
  • Fluorescence Quenching : Titrations with tryptophan-rich enzymes (e.g., human serum albumin) to calculate binding constants .

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